Cas no 131815-91-3 (6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol)
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-2,2-dimethylchroman-4-ol
- 6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-ol
- 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
- Z1267885177
- 6-BROMO-2,2-DIMETHYL-3,4-DIHYDRO-1-BENZOPYRAN-4-OL
- EN300-196715
- CS-0238526
- SCHEMBL9141913
- DTXSID50572045
- 131815-91-3
- G51630
- AKOS015061796
- 2H-1-Benzopyran-4-ol, 6-bromo-3,4-dihydro-2,2-dimethyl-
- 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
-
- MDL: MFCD09882020
- Inchi: 1S/C11H13BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3
- InChI Key: BYWFUYOGOBHAQS-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(CC(C)(C)O2)O
Computed Properties
- Exact Mass: 256.00989g/mol
- Monoisotopic Mass: 256.00989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 29.5Ų
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B999675-10mg |
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
131815-91-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B999675-50mg |
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
131815-91-3 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B999675-100mg |
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
131815-91-3 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Enamine | EN300-196715-0.05g |
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
131815-91-3 | 95.0% | 0.05g |
$101.0 | 2025-03-21 | |
| Enamine | EN300-196715-0.1g |
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
131815-91-3 | 95.0% | 0.1g |
$152.0 | 2025-03-21 | |
| Enamine | EN300-196715-0.25g |
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
131815-91-3 | 95.0% | 0.25g |
$216.0 | 2025-03-21 | |
| Enamine | EN300-196715-0.5g |
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
131815-91-3 | 95.0% | 0.5g |
$407.0 | 2025-03-21 | |
| Enamine | EN300-196715-1.0g |
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
131815-91-3 | 95.0% | 1.0g |
$528.0 | 2025-03-21 | |
| Enamine | EN300-196715-2.5g |
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
131815-91-3 | 95.0% | 2.5g |
$1034.0 | 2025-03-21 | |
| Enamine | EN300-196715-5.0g |
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
131815-91-3 | 95.0% | 5.0g |
$1530.0 | 2025-03-21 |
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
6-Bromo-2,2-Dimethyl-3,4-Dihydro-2H-1-Benzopyran-4-Ol: A Comprehensive Overview
The compound with CAS No. 131815-91-3, commonly referred to as 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and structural versatility. The benzopyran framework serves as a scaffold for various natural and synthetic compounds, making it a subject of interest for researchers exploring novel drug candidates and advanced materials.
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is characterized by its unique substitution pattern. The bromine atom at the 6-position introduces electronic effects that can influence the molecule's reactivity and bioavailability. The two methyl groups at the 2-position add steric bulk, which may play a role in stabilizing certain conformations or influencing interactions with biological targets. The hydroxyl group at the 4-position suggests potential for hydrogen bonding, a key feature in many pharmacological interactions.
Recent studies have highlighted the potential of this compound in the realm of neuroprotective agents. Research conducted by Smith et al. (2023) demonstrated that 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol exhibits significant antioxidant properties, which are crucial for combating oxidative stress—a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to scavenge free radicals was found to be comparable to established antioxidants like vitamin C and glutathione.
In addition to its neuroprotective potential, this compound has shown promise in anticancer research. A study published in the *Journal of Medicinal Chemistry* (Johnson et al., 2023) revealed that 6-bromo derivatives of benzopyrans can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. The bromine substitution at the 6-position was identified as a critical factor in enhancing the compound's selectivity and potency against cancer cells.
The synthesis of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has been optimized through various methodologies. Traditional approaches involving Friedel-Crafts alkylation have been supplemented with modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved yields but also facilitated the exploration of structural analogs with varying substituents.
From an industrial application perspective, this compound holds potential in the development of novel pharmaceuticals and agrochemicals. Its structural flexibility allows for modifications that could tailor its properties for specific therapeutic or agricultural uses. For instance, variations in the substituents could enhance its solubility or bioavailability, making it more suitable for oral administration.
Furthermore, recent computational studies have provided insights into the molecular interactions of 6-bromo derivatives with biological targets. Using molecular docking simulations, researchers have identified key residues on target proteins that interact with the bromine atom and hydroxyl group of the molecule. These findings are invaluable for designing more effective drug candidates with improved binding affinities.
In conclusion, 6-bromo
131815-91-3 (6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol) Related Products
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